molecular formula C20H24N2O B12904302 N-(1-phenethylpyrrolidin-3-yl)-2-phenylacetamide CAS No. 828928-40-1

N-(1-phenethylpyrrolidin-3-yl)-2-phenylacetamide

Cat. No.: B12904302
CAS No.: 828928-40-1
M. Wt: 308.4 g/mol
InChI Key: JMTJDERCCHJQLI-UHFFFAOYSA-N
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Description

N-(1-phenethylpyrrolidin-3-yl)-2-phenylacetamide is a compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and drug discovery .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-phenethylpyrrolidin-3-yl)-2-phenylacetamide typically involves the reaction of 1-phenethylpyrrolidine with phenylacetyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors and more efficient purification techniques such as recrystallization or chromatography to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

N-(1-phenethylpyrrolidin-3-yl)-2-phenylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while reduction might yield an alcohol or alkane .

Scientific Research Applications

N-(1-phenethylpyrrolidin-3-yl)-2-phenylacetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological targets.

    Medicine: Investigated for its potential therapeutic effects, including analgesic and anti-inflammatory properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-phenethylpyrrolidin-3-yl)-2-phenylacetamide involves its interaction with specific molecular targets in the body. These targets could include enzymes, receptors, or ion channels. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved would depend on the specific application and context of use .

Comparison with Similar Compounds

Properties

CAS No.

828928-40-1

Molecular Formula

C20H24N2O

Molecular Weight

308.4 g/mol

IUPAC Name

2-phenyl-N-[1-(2-phenylethyl)pyrrolidin-3-yl]acetamide

InChI

InChI=1S/C20H24N2O/c23-20(15-18-9-5-2-6-10-18)21-19-12-14-22(16-19)13-11-17-7-3-1-4-8-17/h1-10,19H,11-16H2,(H,21,23)

InChI Key

JMTJDERCCHJQLI-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC1NC(=O)CC2=CC=CC=C2)CCC3=CC=CC=C3

Origin of Product

United States

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